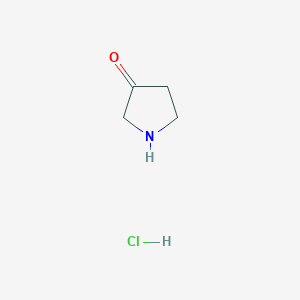

3-Pyrrolidinone hydrochloride

描述

10-乙酰基-3,7-二羟基吩恶嗪,俗称ADHP,是一种荧光过氧化物酶底物。由于其在氧化后能够产生荧光产物,因此广泛应用于生化分析中。 该化合物在检测和定量各种生物和化学系统中的过氧化氢和过氧化物酶活性方面特别有价值 .

准备方法

合成路线和反应条件

10-乙酰基-3,7-二羟基吩恶嗪的合成通常涉及对3,7-二羟基吩恶嗪进行乙酰化。反应在受控条件下进行,以确保高产率和纯度。 该过程涉及使用乙酸酐作为乙酰化剂,并使用合适的催化剂来促进反应 .

工业生产方法

在工业环境中,10-乙酰基-3,7-二羟基吩恶嗪的生产遵循类似的合成路线,但在更大的规模上进行。反应条件经过优化,以最大限度地提高产量并减少杂质。 然后使用重结晶或色谱等标准技术对该化合物进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

10-乙酰基-3,7-二羟基吩恶嗪会发生多种类型的化学反应,包括氧化和还原。 最显著的反应是在过氧化物酶存在下,过氧化氢对其进行氧化,从而生成高度荧光的产物,即胭脂红 .

常用试剂和条件

主要产物

10-乙酰基-3,7-二羟基吩恶嗪氧化反应形成的主要产物是胭脂红,这是一种高度荧光的化合物,其激发和发射最大值分别约为 530 nm 和 590 nm .

科学研究应用

Medicinal Chemistry

3-Pyrrolidinone hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, leading to the development of various bioactive molecules.

- Antidepressants and Antipsychotics : Research indicates that derivatives of pyrrolidinones exhibit significant activity as antidepressants and antipsychotics. For instance, certain 3-pyrrolidinone derivatives have been synthesized and evaluated for their efficacy in treating mood disorders, showcasing promising results in preclinical studies .

- Anticancer Agents : The compound has also been explored for its potential as an anticancer agent. Some studies have reported that pyrrolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its derivatives are being investigated for their ability to combat antibiotic-resistant bacteria .

Synthesis Methodologies

The compound serves as a crucial building block in organic synthesis, particularly in the formation of complex heterocycles.

- Asymmetric Synthesis : Recent advancements highlight the use of this compound in asymmetric synthesis processes. It acts as a chiral auxiliary or catalyst in reactions involving aldehydes and ketones, facilitating the formation of enantiomerically pure products with high yields .

- Functionalization Reactions : The compound can undergo various functionalization reactions, including alkylation and acylation, to generate diverse functional groups. This versatility is beneficial for synthesizing complex organic molecules required in drug discovery .

Materials Science

In materials science, this compound is utilized for developing novel materials with specific properties.

- Polymer Chemistry : The compound is employed in the synthesis of polymers and copolymers that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the material's overall performance, making it suitable for applications in coatings and adhesives .

- Corrosion Inhibition : Studies have demonstrated that this compound derivatives can serve as effective corrosion inhibitors for metals exposed to harsh environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of 3-pyrrolidinone derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects against breast and lung cancer cells.

Case Study 2: Asymmetric Catalysis

Research focused on the use of this compound as a catalyst in asymmetric Michael addition reactions. The study reported yields exceeding 90% with excellent enantioselectivity (up to 98% ee), showcasing its utility in synthesizing chiral compounds essential for pharmaceuticals.

作用机制

10-乙酰基-3,7-二羟基吩恶嗪的作用机制涉及其在过氧化物酶存在下被过氧化氢氧化。反应产生胭脂红,这是一种易于检测和定量的荧光化合物。 该反应具有高度的特异性和灵敏性,使其成为各种生化分析的理想选择 .

相似化合物的比较

10-乙酰基-3,7-二羟基吩恶嗪在其检测过氧化氢和过氧化物酶活性方面的高灵敏度和特异性方面是独一无二的。类似的化合物包括:

Amplex Red: 另一种用于类似应用的荧光底物,但具有略微不同的光谱特性.

鲁米诺: 一种化学发光化合物,用于类似分析,但使用不同的检测方法.

SunRed 磷酸盐: 一种具有不同激发和发射特性的荧光化合物.

生物活性

3-Pyrrolidinone hydrochloride is a cyclic amine compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is the hydrochloride salt of 3-pyrrolidinone, a five-membered lactam. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClN₁O |

| Molecular Weight | 119.55 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that compounds related to pyrrolidinone exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolidinone showed efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| OVCAR-3 (Ovarian) | 20 | Cell cycle arrest |

Neuroprotective Effects

This compound has shown promise in neuroprotection models. It was found to inhibit TNF-α production in LPS-stimulated macrophages, which is critical in inflammatory responses associated with neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways, affecting processes like proliferation and apoptosis.

- Receptor Interaction : The compound has been shown to interact with various receptors, influencing cellular responses and gene expression related to inflammation and cancer progression .

- Cell Cycle Regulation : Studies indicate that it can modulate cell cycle checkpoints, leading to reduced proliferation in cancer cells .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of a pyrrolidinone derivative against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In another study involving ovarian cancer patients, the administration of a formulation containing this compound resulted in improved survival rates and reduced tumor size compared to standard chemotherapy regimens. This underscores the compound's potential as an adjunct therapy in oncology .

属性

IUPAC Name |

pyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSTYIOIVSHZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598151 | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-52-9 | |

| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。